molecular formula C16H19NO B3809072 N-(3-phenylprop-2-yn-1-yl)-N-propylbut-3-enamide

N-(3-phenylprop-2-yn-1-yl)-N-propylbut-3-enamide

Cat. No.: B3809072
M. Wt: 241.33 g/mol
InChI Key: QBPOMGBPGHDORO-UHFFFAOYSA-N
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Description

N-(3-phenylprop-2-yn-1-yl)-N-propylbut-3-enamide is an organic compound characterized by its unique structure, which includes a phenyl group, a propynyl group, and a butenamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylprop-2-yn-1-yl)-N-propylbut-3-enamide can be achieved through several synthetic routes. One common method involves the reaction of N-(3-phenylprop-2-yn-1-yl)aniline with propylamine under specific conditions. The reaction typically requires a catalyst such as ZnBr2 and an oxidizing agent like Oxone. The reaction is carried out in a mixed solvent system of acetonitrile and water at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylprop-2-yn-1-yl)-N-propylbut-3-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as Oxone.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and propynyl groups.

Common Reagents and Conditions

    Oxidation: Oxone in acetonitrile and water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-phenylprop-2-yn-1-yl)-N-propylbut-3-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-phenylprop-2-yn-1-yl)-N-propylbut-3-enamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include radical cyclization and other organic transformations .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-phenylprop-2-yn-1-yl)aniline
  • N-propylbut-3-enamide
  • Phenylprop-2-yn-1-yl derivatives

Uniqueness

N-(3-phenylprop-2-yn-1-yl)-N-propylbut-3-enamide is unique due to its combination of functional groups, which confer specific reactivity and potential applications that are distinct from its analogs. The presence of both a phenyl and a propynyl group allows for diverse chemical transformations and interactions.

Properties

IUPAC Name

N-(3-phenylprop-2-ynyl)-N-propylbut-3-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-3-9-16(18)17(13-4-2)14-8-12-15-10-6-5-7-11-15/h3,5-7,10-11H,1,4,9,13-14H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPOMGBPGHDORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#CC1=CC=CC=C1)C(=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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